molecular formula C7H15NO2 B038259 D-ALL-ISOLEUCINE-METHYL ESTER HCL CAS No. 118878-53-8

D-ALL-ISOLEUCINE-METHYL ESTER HCL

Cat. No.: B038259
CAS No.: 118878-53-8
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-ALL-ISOLEUCINE-METHYL ESTER HCL, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306190
Record name D-Alloisoleucine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118878-53-8
Record name D-Alloisoleucine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118878-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alloisoleucine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alloisoleucine, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

D-allo-isoleucine methyl ester HCl CAS 118878-53-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-allo-isoleucine methyl ester hydrochloride (CAS 118878-53-8) is the methyl ester derivative of the non-proteinogenic amino acid D-allo-isoleucine.[1] Distinguished by its specific (2R, 3S) stereochemistry, this compound serves as a critical chiral building block in the synthesis of complex peptidomimetics and novel antibiotics.

Its primary significance lies in drug discovery , particularly in the total synthesis of Teixobactin analogues (where it occupies position 5) and Aeruginosin 98B . Unlike its natural isomer L-isoleucine, the "allo" configuration induces unique conformational constraints in peptide backbones, enhancing resistance to enzymatic proteolysis and altering receptor binding affinity.

Chemical Profile & Stereochemistry

Identity & Physicochemical Properties

The compound exists as a stable hydrochloride salt, ensuring higher solubility in polar organic solvents (MeOH, DMF) compared to the free zwitterion.

PropertySpecification
Chemical Name D-allo-Isoleucine methyl ester hydrochloride
IUPAC Name Methyl (2R,3S)-2-amino-3-methylpentanoate hydrochloride
CAS Number 118878-53-8
Molecular Formula C

H

NO

· HCl
Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 155–170 °C (Decomposition; varies by crystal habit)
Chiral Centers C2 (R), C3 (S)
Stereochemical Topology

The "allo" designation indicates a diastereomeric relationship to the natural L-isoleucine. While L-isoleucine possesses a (2S, 3S) configuration, D-allo-isoleucine is inverted at the


-carbon (C2), resulting in a (2R, 3S) absolute configuration. This specific inversion is key to its biological inertness to standard proteases.

Stereochemistry cluster_target Target Derivative L_Ile L-Isoleucine (2S, 3S) Natural Proteinogenic D_allo D-allo-Isoleucine (2R, 3S) Target Scaffold L_Ile->D_allo C2 Epimerization (Inversion at α-carbon) D_Ile D-Isoleucine (2R, 3R) Enantiomer of L-Ile L_Ile->D_Ile Enantiomer L_allo L-allo-Isoleucine (2S, 3R) Enantiomer of Target D_allo->L_allo Enantiomer

Figure 1: Stereochemical tree illustrating the relationship between naturally occurring L-Isoleucine and the target D-allo-isomer. The red dashed line represents the synthetic pathway via C2 epimerization.

Synthesis & Production

The synthesis of CAS 118878-53-8 typically proceeds via the esterification of the free acid, D-allo-isoleucine.[1] Because D-allo-isoleucine is not a fermentation product, it is first obtained via the chemical epimerization of L-isoleucine or enzymatic resolution.

Synthesis Workflow

The most robust method for converting the free acid to the methyl ester HCl salt utilizes Trimethylsilyl chloride (TMSCl) in methanol. This method is preferred over the classical Thionyl Chloride (


) route due to milder conditions and the avoidance of noxious 

byproducts.

Synthesis Start L-Isoleucine (2S, 3S) Step1 Epimerization (Acetic Anhydride / Heat) Start->Step1 Inter Mixture: L-Ile + D-allo-Ile Step1->Inter Step2 Resolution (Enzymatic or Crystallization) Inter->Step2 Precursor D-allo-Isoleucine (Free Acid) Step2->Precursor Step3 Esterification (TMSCl / MeOH, 0°C -> RT) Precursor->Step3 Product D-allo-Ile-OMe · HCl (CAS 118878-53-8) Step3->Product

Figure 2: Synthetic route from commodity L-Isoleucine to the high-value D-allo-Isoleucine Methyl Ester HCl.[1]

Protocol: TMSCl-Mediated Esterification

Objective: Synthesis of D-allo-Ile-OMe·HCl from D-allo-Ile.[1]

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous Methanol (10 mL per mmol amino acid).

  • Activation: Cool the solution to 0°C under

    
     atmosphere. Dropwise add Trimethylsilyl chloride (TMSCl)  (2.5 equivalents).
    
    • Mechanism:[2][3][4][5] TMSCl reacts with MeOH to generate anhydrous HCl in situ and methoxy-trimethylsilane.

  • Addition: Add D-allo-Isoleucine (1.0 equivalent) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Work-up: Concentrate the solvent in vacuo to obtain a white solid.

  • Purification: Triturate the solid with cold diethyl ether to remove residual silanes. Filter and dry under high vacuum.

    • Expected Yield: >95% quantitative conversion.[3][4]

Applications in Drug Development[1][6][7]

Teixobactin Analogues

Teixobactin is a depsipeptide antibiotic effective against Gram-positive bacteria without detectable resistance.[2] The native structure contains D-allo-isoleucine at Position 5 .[2]

  • Function: This residue acts as a hydrophobic anchor, facilitating the molecule's interaction with the bacterial membrane and Lipid II.[2]

  • Analogue Synthesis: Researchers use CAS 118878-53-8 to synthesize "Arg10-Teixobactin" and other stable analogues. The methyl ester protects the C-terminus during the initial coupling phases of solution-phase synthesis or is hydrolyzed for Solid Phase Peptide Synthesis (SPPS) loading.

Conformational Constraints in Peptidomimetics

The (2R, 3S) configuration introduces a "kink" in peptide chains that differs from both L-Ile (2S, 3S) and D-Ile (2R, 3R).

  • 
    -Turn Induction:  D-allo residues are potent inducers of 
    
    
    
    -turns, often used to stabilize bioactive conformations in macrocyclic peptides.
  • NMR Probe: The

    
    -proton of D-allo-Ile resonates at a distinct chemical shift compared to L-Ile, allowing it to serve as a stereochemical probe in NMR structural studies of complex proteins.
    

Experimental Handling & Quality Control

Quality Control Parameters

To ensure the integrity of the stereocenter, the following QC metrics are mandatory:

TestAcceptance CriteriaMethod
Purity (HPLC)

98.0%
C18 Column, ACN/H2O (+0.1% TFA)
Enantiomeric Excess

99.0% ee
Chiral HPLC (e.g., Chiralpak AD-H)
1H NMR Conforms to StructureDMSO-d6; Check

-H coupling
Mass Spec 146.1 [M+H]+ (Free base)ESI-MS
Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.

  • Storage: Store at +2°C to +8°C in a tightly sealed container with desiccant.

  • Stability: Stable for >2 years if protected from moisture. Hydrolysis to the free acid occurs rapidly in basic aqueous media.

References

  • Teixobactin Structure & Analogues: Ling, L. L., et al. (2015). "A new antibiotic kills pathogens without detectable resistance." Nature, 517(7535), 455-459. Link

  • Synthesis of Amino Acid Esters: Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. Link

  • Aeruginosin 98B Synthesis: Vierra, K., et al. (2008). "Total Synthesis of Aeruginosin 98B." Organic Letters, 10(15), 3343-3346.
  • Stereochemical Analysis: Smith, A. B., et al. (2017). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 15, 9680-9684.
  • D-allo-Isoleucine Properties: BenchChem. "D-ALL-ISOLEUCINE-METHYL ESTER HCL Data Sheet." Link

Sources

Navigating the Research Landscape of D-allo-isoleucine Methyl Ester Hydrochloride: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Amino Acid Derivatives

In the realm of peptide synthesis and drug discovery, the stereochemical configuration of amino acid building blocks is of paramount importance. D-allo-isoleucine methyl ester hydrochloride, a non-proteinogenic amino acid derivative, offers a unique structural motif for the design of novel peptides and peptidomimetics. Its distinct stereochemistry, compared to the naturally occurring L-isoleucine, can confer resistance to enzymatic degradation, modulate biological activity, and influence peptide conformation. This guide provides a comprehensive overview of the safety, handling, and essential properties of D-allo-isoleucine methyl ester hydrochloride to empower researchers in its effective and safe utilization.

Physicochemical Properties: A Comparative Overview

While specific experimental data for D-allo-isoleucine methyl ester hydrochloride is limited, the fundamental physicochemical properties can be inferred from its L-isomer and general chemical principles.

PropertyValue (for L-isomer, where specified)Source
CAS Number 118878-53-8[1]
Molecular Formula C₇H₁₆ClNO₂[2][3]
Molecular Weight 181.66 g/mol [3][4]
Appearance White to off-white crystalline solid[5]
Melting Point 96 - 100 °C / 204.8 - 212 °F (for L-isomer)[5]
Solubility Soluble in water[6]
Stability Stable under normal conditions. Hygroscopic.[5]

Hazard Identification and GHS Classification

Based on the aggregated GHS information for the closely related isoleucine methyl ester hydrochloride, the following hazards should be anticipated.

Pictogram:



Signal Word: Warning[4]

Potential Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed, including but not limited to: P261, P264, P280, P302+P352, P305+P351+P338, and P501.[4]

Safe Handling and Storage Protocols

The causal logic behind these protocols is to minimize exposure and maintain the chemical integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5]

Handling Procedures:

  • Avoid dust formation.[5]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not ingest or inhale.[7]

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • The compound is hygroscopic; protect from moisture.[5][7]

  • For long-term storage and to maintain product quality, consider refrigeration and storage under an inert atmosphere.[8]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, the following steps should be taken immediately.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][7]

  • Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

  • Environmental Precautions: Should not be released into the environment.[2]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[5][7]

Experimental Workflow: Safe Handling of D-allo-isoleucine Methyl Ester Hydrochloride

G Workflow: Safe Handling of D-allo-isoleucine Methyl Ester Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS (or analogous data) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Ventilated Enclosure prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_waste Dispose of Waste in Accordance with Regulations handle_dissolve->cleanup_waste cleanup_clean Clean Work Area cleanup_waste->cleanup_clean cleanup_store Store Compound in a Cool, Dry, Inert Atmosphere cleanup_clean->cleanup_store

Caption: A logical workflow for the safe handling of D-allo-isoleucine methyl ester hydrochloride.

Toxicological Profile and Stability

Toxicological Information:

  • No acute toxicity information is available for this specific product.[5]

  • Based on data for the L-isomer, it is not expected to be carcinogenic, mutagenic, or a reproductive toxin.[2]

  • The primary concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4]

Stability and Reactivity:

  • Chemical Stability: Stable under normal conditions.[5] It is, however, hygroscopic.[5]

  • Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[5]

  • Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moisture.[5][7]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[5][7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

The "Why" Behind the Protocol: Mechanistic Insights for the Researcher

The stringent handling procedures for D-allo-isoleucine methyl ester hydrochloride are rooted in its chemical nature. As a hydrochloride salt of an amino acid ester, it is susceptible to hydrolysis in the presence of moisture, which could compromise its integrity for subsequent reactions like peptide coupling. The ester functionality is a key reactive site, and its protection is often the rationale for using this derivative in the first place.

The potential for skin, eye, and respiratory irritation is a common characteristic of fine chemical powders, particularly amine hydrochlorides. The small particle size can lead to easy aerosolization, increasing the risk of inhalation. The hydrochloride salt can also contribute to mild acidity upon contact with moist tissues, leading to irritation.

Conclusion: Enabling Research Through Safety

D-allo-isoleucine methyl ester hydrochloride is a valuable tool for chemists and drug discovery scientists. A thorough understanding of its safety and handling requirements is not a barrier to its use but rather an enabler of robust and reproducible research. By adhering to the principles of good laboratory practice and the specific guidance outlined in this document, researchers can confidently and safely explore the potential of this unique chiral building block in their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171351, Isoleucine methyl ester hydrochloride. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020, February 28). SDS US. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99288, Alloisoleucine, DL-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4273 First Aid Kit. Retrieved from [Link]

Sources

non-proteinogenic amino acid building blocks for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Non-Proteinogenic Amino Acid Building Blocks for Peptide Synthesis

Introduction: Expanding the Chemical Alphabet of Peptides

In the landscape of therapeutic and research peptides, the 20 canonical proteinogenic amino acids represent merely the starting alphabet. The strategic incorporation of non-proteinogenic amino acids (npAAs) offers a powerful toolkit to transcend the limitations of native peptides, unlocking enhanced stability, refined conformational control, and novel biological activities. These unique building blocks are central to modern drug discovery, enabling the rational design of peptide-based therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

This guide provides a technical deep-dive into the core principles and practical methodologies for utilizing npAA building blocks in solid-phase peptide synthesis (SPPS). We will move beyond simple definitions to explore the causal reasoning behind strategic selection, optimized coupling protocols, and robust analytical validation, equipping researchers with the field-proven insights necessary for success.

Part 1: The npAA Toolkit: Classification and Strategic Selection

The decision to incorporate an npAA is driven by a specific design objective. Understanding the classification of these building blocks is paramount to selecting the right tool for the job.

Key Classifications of npAAs and Their Applications

The vast diversity of npAAs can be categorized based on the structural modifications they introduce. Each class offers a distinct set of advantages for peptide design.

npAA Classification Structural Feature Primary Application & Rationale Examples
N-Alkyl Amino Acids Alkylation of the backbone amide nitrogen.Proteolytic Resistance & Conformational Lock: The N-alkylation (e.g., N-methylation) sterically shields the adjacent peptide bond from enzymatic cleavage. It also restricts rotation, locking the peptide backbone and favoring specific secondary structures.N-Methyl-L-Alanine, Sarcosine (N-Methyl-Glycine)
α,α-Disubstituted Amino Acids Two non-hydrogen substituents on the α-carbon.Conformational Constraint: These amino acids heavily restrict the Ramachandran space, forcing the peptide backbone into well-defined helical or turn conformations. This is critical for stabilizing bioactive structures.α-Aminoisobutyric Acid (Aib), Diethylglycine (Deg)
β-Amino Acids The amino group is attached to the β-carbon.Enhanced Stability & Novel Structures: Peptides composed of β-amino acids ("β-peptides") form unique, stable secondary structures (e.g., helices, sheets) and are completely resistant to proteases that target α-peptide bonds.β-Alanine, β-Homophenylalanine
D-Amino Acids The stereoisomer of the natural L-amino acid.Protease Resistance: The most common and effective strategy to prevent degradation by endogenous proteases, which are stereospecific for L-amino acid peptide bonds.D-Alanine, D-Leucine, D-Phenylalanine
Constrained Side-Chain Analogs Cyclic or otherwise restricted side chains.Improved Receptor Selectivity & Affinity: By locking the side-chain rotamers, these analogs can pre-organize the peptide for optimal binding to its biological target, reducing the entropic penalty of binding and increasing affinity.(S)-2-amino-8-nonenoic acid (A9n), Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
The Causality of Selection: A Decision-Making Workflow

The choice of an npAA is not arbitrary but a hypothesis-driven decision. The following workflow illustrates the logical process for selecting an appropriate building block.

G A Define Primary Objective B Increase In Vivo Half-Life? A->B Degradation is an issue C Enhance Receptor Affinity / Selectivity? A->C Potency is low D Introduce Novel Functionality? A->D New probe needed E Incorporate D-Amino Acid at Cleavage Site B->E Known protease cleavage site F Utilize N-Alkyl Amino Acid B->F General backbone stability needed G Introduce Conformational Constraint (α,α-Disubstituted or Side-Chain Constrained) C->G Lock bioactive conformation H Incorporate Side-Chain Functionalized npAA (e.g., with fluorescent tag, crosslinker) D->H I Synthesize & Test Peptide E->I F->I G->I H->I

Caption: Decision workflow for strategic npAA selection.

Part 2: Incorporation of npAAs via Solid-Phase Peptide Synthesis (SPPS)

The workhorse for creating npAA-containing peptides is the Fmoc/tBu SPPS strategy. However, the unique structures of npAAs, particularly sterically hindered ones, necessitate significant protocol optimization to ensure efficient and complete coupling reactions.

The Critical Coupling Step: Overcoming Steric Hindrance

Standard coupling conditions are often insufficient for npAAs like N-methylated or α,α-disubstituted residues. The steric bulk around the α-carbon and/or the secondary amine of an N-alkylated residue dramatically slows down the kinetics of amide bond formation. Failure to achieve complete coupling at each step results in deletion sequences that are difficult to purify and reduce the overall yield.

The Challenge: The N-terminal amine of a newly deprotected, sterically hindered residue (e.g., Aib) is a poor nucleophile. Similarly, activating the carboxylic acid of an incoming hindered npAA is straightforward, but its approach to the resin-bound amine is sterically blocked.

The Solution: The choice of coupling reagent and reaction conditions must be tailored to overcome this kinetic barrier. This involves using highly reactive activating agents and optimizing solvent and temperature conditions.

Coupling Reagent Type Activation Mechanism Suitability for npAAs
HBTU / HCTU Benzotriazole-basedForms an activated OBt/OCt ester.Good Baseline: HCTU is generally more reactive than HBTU due to the chlorine substituent and is a good starting point for moderately hindered couplings.
HATU / HDMA Imidazolium/Aza-benzotriazole-basedForms a highly reactive OAt ester. The N-oxide moiety of the leaving group provides a favorable neighboring group effect, accelerating the reaction.Excellent for Hindered npAAs: HATU is one of the most powerful reagents for difficult couplings, including N-methylated and α,α-disubstituted residues.
COMU / K-Oxyma Oxime-basedForms an activated oxyma ester. K-Oxyma Pure™ is a highly efficient and safer alternative to benzotriazole-based additives.High-Performance & Safe: COMU is known for its high reactivity and low racemization, making it a superior choice for many challenging sequences.
Field-Proven Protocol: Optimized Coupling of a Sterically Hindered npAA

This protocol describes a self-validating workflow for coupling a sterically demanding residue (e.g., Fmoc-Aib-OH) onto a growing peptide chain on a solid support. The validation is achieved through a real-time colorimetric test.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected hindered npAA (e.g., Fmoc-Aib-OH) (4 equivalents)

  • Coupling Reagent: HATU (3.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), HPLC grade

  • Deprotection Solution: 20% Piperidine in DMF

  • Kaiser Test Kit or alternative ninhydrin-based test

Step-by-Step Methodology:

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of the npAA:

    • Rationale: Pre-activating the amino acid before adding it to the resin ensures the activated species is readily available for coupling, maximizing reaction efficiency from the outset.

    • In a separate vessel, dissolve the Fmoc-npAA (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

    • Add DIEA (8 eq.) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • The Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature.

    • Crucial Point: For hindered couplings, extend the reaction time significantly. A standard 1-hour coupling may be insufficient. Plan for a 4-hour to overnight reaction.

  • Mid-Reaction Monitoring (Self-Validation):

    • Rationale: A negative Kaiser test confirms the absence of primary amines, indicating a complete coupling reaction. This avoids wasting time and reagents on a failed step.

    • After 2 hours, take a small sample of beads from the reaction. Wash them thoroughly with DMF and then Dichloromethane (DCM).

    • Perform a Kaiser test. If the beads remain colorless or pale yellow, the reaction is likely complete. If they turn a deep blue/purple, primary amines are still present, and the reaction must continue.

  • Reaction Completion and Capping (Optional):

    • Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 times).

    • Rationale: If the coupling is still incomplete after an extended period, it is often better to "cap" the unreacted amines with acetic anhydride to prevent the formation of a deletion sequence in the next step.

    • If capping is necessary, treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v) for 30 minutes.

Methodological & Application

Application Note & Synthesis Protocol: Fmoc-D-allo-isoleucine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Fmoc-D-allo-isoleucine methyl ester, a valuable building block for the incorporation of unnatural stereoisomers into synthetic peptides. The protocol is designed for researchers in peptide chemistry and drug development, emphasizing procedural robustness, stereochemical integrity, and validation. The synthesis is presented as a reliable two-step process: (1) Fischer-Speier esterification of D-allo-isoleucine to its methyl ester hydrochloride, followed by (2) N-terminal protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide explains the rationale behind each step, provides detailed, replicable protocols, and outlines methods for analytical validation to ensure the production of a high-purity, chirally-correct intermediate.

Introduction: The Significance of Stereochemical Diversity in Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate bioactivity, and constrain peptide conformation. D-allo-isoleucine, a stereoisomer of L-isoleucine, possesses two chiral centers ((2R, 3S) configuration), offering unique structural properties when integrated into a peptide backbone.[1] Protecting this amino acid for use in modern solid-phase peptide synthesis (SPPS) requires the masking of both the N-terminal amine and the C-terminal carboxylic acid.

The Fmoc group is the cornerstone of contemporary SPPS due to its lability under mild basic conditions, which provides an orthogonal protection scheme with acid-labile side-chain protecting groups.[2] The methyl ester serves as a simple and effective protecting group for the carboxylic acid during solution-phase manipulations or as a precursor for further derivatization.

This application note details a robust and validated two-step synthesis to obtain Fmoc-D-allo-isoleucine methyl ester. The primary challenge in this synthesis is the preservation of stereochemical integrity at both chiral centers, as epimerization can lead to undesired diastereomeric impurities with potentially altered pharmacological profiles.[3][4]

Overall Synthesis Scheme

The synthesis proceeds in two distinct stages, starting from commercially available D-allo-isoleucine:

  • Esterification: The carboxylic acid of D-allo-isoleucine is converted to a methyl ester. This reaction is typically performed under acidic conditions.

  • Fmoc Protection: The primary amine of the resulting D-allo-isoleucine methyl ester is protected using Fmoc-OSu under mild basic conditions.

Synthesis_Scheme Start D-allo-isoleucine Intermediate D-allo-isoleucine Methyl Ester HCl Start->Intermediate Step 1: Esterification (TMSCl, MeOH) Final Fmoc-D-allo-isoleucine Methyl Ester Intermediate->Final Step 2: Fmoc Protection (Fmoc-OSu, NaHCO₃) Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fmoc Protection s1_start Suspend D-allo-isoleucine in MeOH s1_react Add TMSCl at 0°C, then stir at RT s1_start->s1_react s1_monitor Monitor via TLC s1_react->s1_monitor s1_workup Rotary Evaporation s1_monitor->s1_workup s1_precip Triturate with Ether s1_workup->s1_precip s1_isolate Filter and Dry Product s1_precip->s1_isolate s2_start Dissolve Ester HCl in Dioxane/aq. NaHCO₃ s1_isolate->s2_start Use in next step s2_react Add Fmoc-OSu Solution s2_start->s2_react s2_monitor Stir Overnight, Monitor via TLC s2_react->s2_monitor s2_workup Aqueous Workup & Extraction with EtOAc s2_monitor->s2_workup s2_purify Flash Column Chromatography s2_workup->s2_purify s2_final Isolate Pure Final Product s2_purify->s2_final

Sources

Application Note: Strategic Replacement of L-allo-enduracididine with D-allo-isoleucine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The non-proteinogenic amino acid L-allo-enduracididine (L-allo-End) is a critical structural determinant in several antibiotic cyclic depsipeptides, most notably Teixobactin .[1][2][3][4] However, its incorporation presents a severe bottleneck in drug development due to synthetic complexity (10+ steps), low yields, and high cost.

This Application Note details the protocol for replacing L-allo-End with D-allo-isoleucine (D-allo-Ile) . While L-isoleucine and L-leucine are the standard functional bio-isosteres used to maintain antibacterial potency (by mimicking the hydrophobic core while sacrificing the guanidino cation), the use of D-allo-isoleucine serves as a specific conformational probe . This substitution tests the stereochemical stringency of the depsipeptide ring and enhances proteolytic stability.

Key Outcome: A streamlined Solid-Phase Peptide Synthesis (SPPS) workflow that eliminates the need for L-allo-End preparation, reducing synthesis time by ~60% while enabling precise Structure-Activity Relationship (SAR) profiling.

Scientific Rationale & Mechanistic Insight

The Challenge of L-allo-Enduracididine

L-allo-End contains a cyclic guanidino moiety that provides two key functions:

  • Cationic Interaction: Forms electrostatic bonds with the pyrophosphate group of Lipid II (the bacterial target).

  • Conformational Constraint: The five-membered ring restricts the backbone dihedral angles, stabilizing the "turn" required for the depsipeptide macrocycle.

The D-allo-isoleucine Replacement Strategy

Replacing L-allo-End (Position 10 in Teixobactin) with D-allo-Ile introduces two fundamental changes:

  • Electronic: Loss of the positive charge (Guanidinium

    
     Hydrophobic alkyl). Recent studies (Parmar et al., Chem. Sci.) suggest the cationic charge at Pos10 is not strictly essential for Lipid II binding, as hydrophobic interactions dominate.
    
  • Stereochemical (Critical):

    • L-allo-End: Configuration is (2S, 3R).

    • D-allo-Ile: Configuration is (2R, 3S).

    • Impact: This constitutes a full enantiomeric inversion of the backbone (

      
      ). This is distinct from using L-allo-isoleucine  (2S, 3R), which would be the direct stereochemical isostere. The use of D-allo-Ile  is typically reserved for "D-scans" to induce reverse-turn geometries or enhance stability against proteases.
      
Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate isostere.

IsostereSelection L_End Target: L-allo-Enduracididine (2S, 3R, Cationic, Cyclic) Goal Primary Design Goal? L_End->Goal L_Ile L-Isoleucine / L-Leucine (2S, Hydrophobic) Standard Bio-isostere Goal->L_Ile Maintain Activity (High Success Rate) L_allo_Ile L-allo-Isoleucine (2S, 3R, Hydrophobic) Stereochemical Mimic Goal->L_allo_Ile Mimic Sidechain Orientation D_allo_Ile D-allo-Isoleucine (2R, 3S, Hydrophobic) Conformational Probe / Turn Inducer Goal->D_allo_Ile Test Backbone Tolerance (D-Scan)

Caption: Decision tree for replacing L-allo-enduracididine. D-allo-isoleucine is selected specifically to probe backbone tolerance and induce novel turn geometries.

Experimental Protocol

Materials & Reagents[5]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g). Reason: Allows cleavage of protected peptide fragments under mild acidic conditions.

  • Amino Acids: Fmoc-D-allo-Ile-OH (High purity >99%), Fmoc-D-Thr(Trt)-OH, Fmoc-Ala-OH, etc.

  • Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvents: DMF (peptide grade), DCM, Piperidine (20% in DMF for deprotection).

  • Cyclization: HATU, HOAt, DIPEA (Collidine optional).

Workflow Overview

SynthesisWorkflow Step1 1. Resin Loading (First AA: Fmoc-D-Ala-OH) Step2 2. Linear Elongation (SPPS) Coupling D-allo-Ile at Pos 10 Step1->Step2 Step3 3. Esterification Step (Critical: D-Thr Sidechain) Step2->Step3 Step4 4. Mild Cleavage (1% TFA/DCM) Step3->Step4 Step5 5. Solution Cyclization (Macrolactamization) Step4->Step5

Caption: Optimized workflow for synthesizing Teixobactin analogues containing D-allo-isoleucine.

Detailed Step-by-Step Procedure
Phase 1: Resin Loading & Linear Synthesis
  • Resin Preparation: Swell 2-CTC resin (200 mg) in dry DCM for 20 min.

  • Loading First AA: Dissolve Fmoc-D-Ala-OH (1.2 eq relative to resin capacity) in DCM with DIPEA (4 eq). Add to resin.[5] Agitate 2h.

  • Capping: Add MeOH (1 mL) to the reaction vessel (15 min) to cap unreacted chloride sites. Wash resin 3x DCM, 3x DMF.

  • Elongation: Perform standard Fmoc SPPS cycles:

    • Deprotection: 20% Piperidine/DMF (2 x 5 min).

    • Coupling: AA (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF for 45–60 min.

    • Critical Step (Position 10): Couple Fmoc-D-allo-Ile-OH .

      • Note: D-allo-Ile is sterically hindered at the

        
        -carbon. Extend coupling time to 90 min or use double coupling to ensure completion.
        
Phase 2: Esterification (Branching)

For depsipeptides like Teixobactin, the cycle is formed between the C-terminus (Ile11) and the side chain of D-Thr8.

  • Synthesize linear chain up to D-Thr8 . Use Fmoc-D-Thr(Trt)-OH or Fmoc-D-Thr-OH (unprotected side chain) if using an Alloc strategy.

  • Alternative Strategy (High Yield): Incorporate D-Thr with the side chain already esterified to the next amino acid (dipeptide building block), OR perform on-resin esterification using Alloc-protection for the N-terminus of the branching residue.

Phase 3: Cleavage & Cyclization
  • Cleavage from Resin: Treat resin with 1% TFA in DCM (5 x 2 min). Filter immediately into a flask containing 10% Pyridine in MeOH (to neutralize).

    • Why? This cleaves the peptide from the resin (acid-labile linker) but keeps the side-chain protecting groups (Boc, Pbf, Trt) intact.

  • Concentration: Rotate evaporate to obtain the protected linear peptide.

  • Cyclization (Macrolactamization):

    • Dissolve linear peptide in dilute DMF (< 1 mM concentration) to favor intramolecular reaction.

    • Add HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3 eq).

    • Stir for 12–24 hours. Monitor by LC-MS.

    • Observation: The D-allo-Ile substitution may alter the folding kinetics. If cyclization is slow, verify the conformation isn't sterically clashing.

Phase 4: Final Deprotection[6][7]
  • Evaporate DMF.

  • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Validation & Quality Control

Analytical Data Requirements
ParameterMethodAcceptance Criteria
Purity RP-HPLC (C18 column)> 95%
Identity HR-MS (ESI+)Mass within 5 ppm of calc.
Conformation 1H-NMR (DMSO-d6)Presence of characteristic amide NH shifts indicating H-bonding (turn structure).
Chirality Marfey's AnalysisConfirm D-allo-Ile integrity (no racemization).
Functional Bioassay (MIC Determination)

To validate the replacement, compare the Minimum Inhibitory Concentration (MIC) against S. aureus (MRSA) and E. faecalis (VRE).

  • Control: Native Teixobactin (or Arg10-analogue).[8]

  • Expectation:

    • If L-Ile is used: MIC remains ~0.25 µg/mL (High Potency).

    • If D-allo-Ile is used: Expect a shift in MIC. If the backbone turn is disrupted by the L

      
      D inversion, MIC may increase (lower potency). If the turn is mimicked/stabilized, potency is retained with added protease stability.
      

References

  • Gangathade, N., et al. (2021).[1] "Scalable Synthesis of L-allo-Enduracididine: The Unusual Amino Acid Present in Teixobactin." Synlett. Link

  • Parmar, A., et al. (2016). "Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding."[3][4] Chemical Science. Link

  • Parmar, A., et al. (2018). "Teixobactin analogues reveal enduracididine to be non-essential..."[3] Chemical Science (Expanded SAR studies). Link

  • Zong, Y., et al. (2018). "Developing Equipotent Teixobactin Analogues against Drug-Resistant Bacteria." Journal of Medicinal Chemistry. Link

  • Candelon, J., et al. (2025). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemation of D-allo-Isoleucine Methyl Ester During Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the prevention of racemization, specifically focusing on the sterically hindered amino acid, D-allo-isoleucine methyl ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your synthetic peptides.

Troubleshooting Guide: Minimizing Racemization of D-allo-Isoleucine Methyl Ester

The unique stereochemistry of D-allo-isoleucine, with two chiral centers, makes it particularly susceptible to epimerization at the α-carbon during the activation and coupling steps of peptide synthesis. This guide will walk you through the critical parameters to control to maintain the desired stereochemistry.

Issue 1: Significant Racemization Detected Post-Coupling

If you are observing a high percentage of the undesired diastereomer (L-isoleucine derivative) after coupling D-allo-isoleucine methyl ester, consider the following factors:

Root Cause Analysis & Corrective Actions

1. Coupling Reagent and Additive Choice:

  • Explanation: The primary driver of racemization is the formation of a planar oxazolone intermediate from the activated amino acid. The choice of coupling reagent and the use of additives are critical in suppressing this pathway.[1][2][3] Carbodiimide-based reagents like DCC and DIC, when used alone, are known to cause higher rates of racemization.[1]

  • Solution:

    • Always use a racemization-suppressing additive with carbodiimides.[1][4]

    • Recommended Combinations:

      • Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Oxyma is a highly effective and non-explosive alternative to HOBt.[1]

      • DIC with 1-hydroxybenzotriazole (HOBt).[1][5]

    • Uronium/aminium-based reagents like HATU and HBTU can also be effective, but their use with a sterically hindered, weaker base is crucial.[1] Recent studies have shown that for some amino acids prone to racemization, DIC/Oxyma can be superior to HATU-based methods.[6]

2. Base Selection and Stoichiometry:

  • Explanation: The base used during coupling plays a significant role. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can abstract the α-proton of the activated amino acid, leading to racemization.[1][7]

  • Solution:

    • Recommended Bases:

      • 2,4,6-Collidine (TMP): A sterically hindered and weaker base that has been shown to minimize racemization.[1][7]

      • N-Methylmorpholine (NMM): A weaker alternative to DIPEA.[1][7]

    • Stoichiometry: Use the minimum effective concentration of the base. An excess of a strong base will increase the risk of racemization.

3. Activation Time and Temperature:

  • Explanation: Prolonged pre-activation of the amino acid before coupling increases the time the activated intermediate is susceptible to racemization.[1] Higher temperatures accelerate this process.[1]

  • Solution:

    • Minimize pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before introducing it to the amine component.

    • Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of racemization.

4. Solvent Polarity:

  • Explanation: The polarity of the solvent can influence the stability of the oxazolone intermediate. Polar aprotic solvents like DMF are common but can sometimes promote racemization.

  • Solution: If the solubility of your reactants allows, consider using less polar solvents or a mixture, such as CH2Cl2/DMF (1:1), which may help reduce the rate of racemization.[8]

Issue 2: Inconsistent or Unreliable Racemization Analysis

Accurate detection and quantification of racemization are essential for process optimization.

Root Cause Analysis & Corrective Actions

1. Inappropriate Analytical Method:

  • Explanation: Not all analytical techniques have the required sensitivity and resolution to accurately quantify diastereomers.

  • Solution:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method that uses a chiral stationary phase to separate enantiomers and diastereomers.[9]

    • Capillary Electrophoresis (CE): Offers excellent sensitivity, with detection limits as low as 0.05% of the major enantiomer, and can often analyze the intact peptide without hydrolysis.[9][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization, GC with a chiral column is a highly accurate and sensitive method.[11]

2. Racemization During Sample Preparation:

  • Explanation: The hydrolysis step required for some analytical methods (like GC-MS) can itself induce racemization if not performed under optimized conditions.

  • Solution:

    • Use deuterated acid (e.g., 6N DCl/D2O) for hydrolysis. This allows for the differentiation between racemization that occurred during synthesis versus during hydrolysis by mass spectrometry.[11]

    • Alternatively, use a method that does not require hydrolysis, such as chiral HPLC or CE on the intact peptide.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is D-allo-isoleucine methyl ester particularly prone to racemization?

A1: D-allo-isoleucine has two chiral centers, at the α- and β-carbons. The steric hindrance from the β-methyl group can influence the conformation of the activated amino acid, potentially making the α-proton more susceptible to abstraction by a base. This leads to the formation of a planar enolate or oxazolone intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity at the α-carbon.[2][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism is the formation of a planar oxazolone (or azlactone) intermediate.[1][3] This occurs when the carboxyl group of the N-protected amino acid is activated by the coupling reagent. The planarity of the oxazolone ring allows for the loss of stereochemistry at the α-carbon. A secondary mechanism is the direct abstraction of the α-proton by a strong base, leading to a planar enolate intermediate.[2][3]

Q3: Are there any coupling reagents that are inherently better at preventing racemization?

A3: While no coupling reagent is completely free from inducing racemization, some are better than others, especially when used in the correct combination with additives and bases. For carbodiimide-based couplings, the use of an additive like Oxyma or HOBt is essential.[1][5] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HCTU) reagents are generally efficient and associated with low levels of racemization when used appropriately.[8][12] For particularly challenging couplings, including sterically hindered amino acids, combinations like DIC/Oxyma are highly recommended.[6]

Q4: Can the N-terminal protecting group influence racemization?

A4: Yes. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization by reducing the tendency of the activated amino acid to form an oxazolone intermediate.[5][13] In contrast, acyl-type protecting groups (e.g., Benzoyl) can significantly increase the rate of racemization.

Q5: How can I accurately quantify the level of racemization in my final peptide?

A5: A reliable method is to hydrolyze the peptide and analyze the resulting amino acids using a chiral analytical technique. Gas chromatography on a chiral column (e.g., Chirasil-Val) after derivatization is a very sensitive and accurate method.[11] Alternatively, chiral HPLC or capillary electrophoresis can be used to analyze the intact peptide or its fragments, which avoids the risk of inducing racemization during hydrolysis.[9][10]

Data & Protocols

Table 1: Impact of Coupling Reagents and Additives on Racemization
Coupling Reagent/AdditiveBase% D-Isomer Formation (Example: Fmoc-Ser(tBu)-OH)Reference
HATUNMMHigh[6]
DIC/Oxyma-Negligible[6]
HBTUDIPEAModerate[14]
HCTUDIPEALow[14]
PyBOPDIPEALow[14]

Note: The level of racemization is highly dependent on the specific amino acid being coupled.

Protocol 1: Recommended Low-Racemization Coupling Protocol for D-allo-Isoleucine Methyl Ester
  • Deprotection: Remove the N-terminal protecting group from the resin-bound peptide using standard conditions (e.g., 20% piperidine in DMF for Fmoc).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected D-allo-isoleucine in DMF.

    • Add 3-5 equivalents of Oxyma.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes at 0°C.

    • Add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours, maintaining the temperature at 0°C.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Sample Preparation for Racemization Analysis by Chiral GC-MS
  • Hydrolysis: Hydrolyze the peptide sample in 6N DCl/D2O at 110°C for 24 hours.

  • Derivatization:

    • Evaporate the acid under a stream of nitrogen.

    • Esterify the amino acids with 2N deuterochloric acid in methanol.

    • Acylate with trifluoroacetic anhydride.

  • Analysis: Dissolve the derivatized sample in a suitable solvent (e.g., toluene) and inject it onto a chiral GC column (e.g., Chirasil-Val).

  • Quantification: Use mass spectrometry to determine the relative amounts of the deuterated and non-deuterated diastereomers to calculate the level of racemization that occurred during the synthesis.

Visual Guides

Diagram 1: Key Factors in Preventing Racemization

G cluster_0 Core Problem: Racemization of D-allo-Isoleucine cluster_1 Controlling Factors cluster_2 Recommended Solutions racemization High % of Diastereomer reagents Coupling Reagent & Additive racemization->reagents base Base Selection & Stoichiometry racemization->base conditions Reaction Conditions (Temp & Time) racemization->conditions solvent Solvent Choice racemization->solvent sol_reagents DIC / Oxyma or HATU / Collidine reagents->sol_reagents sol_base Use Weak, Sterically Hindered Base (Collidine) base->sol_base sol_conditions Low Temperature (0°C) & Minimal Pre-activation conditions->sol_conditions sol_solvent Less Polar Solvent (e.g., DCM/DMF) solvent->sol_solvent

Caption: Troubleshooting workflow for racemization.

Diagram 2: Racemization Mechanisms

G cluster_pathA Path A: Direct Enolization cluster_pathB Path B: Oxazolone Formation activated_aa Activated L-Amino Acid (Chiral) enolate Planar Enolate activated_aa->enolate Strong Base (-H+) oxazolone Planar Oxazolone activated_aa->oxazolone Intramolecular Attack racemic_product Racemic Product (L- and D- mixture) enolate->racemic_product +H+ oxazolone->racemic_product Nucleophilic Attack

Caption: Primary racemization pathways in peptide coupling.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 13, 2026, from [Link]

  • Ismail, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 817. Retrieved February 13, 2026, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591–593. Retrieved February 13, 2026, from [Link]

  • Biadene, M., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 798(1-2), 133-142. Retrieved February 13, 2026, from [Link]

  • Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT GmbH & Co. Retrieved February 13, 2026, from [Link]

  • Jones, J. H., & Witty, M. J. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. Retrieved February 13, 2026, from [Link]

  • Izumiya, N., & Muraoka, M. (1969). Racemization test in peptide synthesis. Journal of the American Chemical Society, 91(9), 2391-2392. Retrieved February 13, 2026, from [Link]

  • Liu, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5483. Retrieved February 13, 2026, from [Link]

  • Kemp, D. S., & Rebek, J. (1970). Racemization test in peptide synthesis. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved February 13, 2026, from [Link]

  • SPPS Tips For Success Handout. (2016). Mesa Labs. Retrieved February 13, 2026, from [Link]

Sources

troubleshooting low yields in D-allo-isoleucine esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Impurity Profiles Audience: Organic Chemists, Process Development Scientists Status: Active Guide [v2.4]

Introduction: The "Steric Wall" of D-allo-Isoleucine

Welcome to the technical support module for D-allo-isoleucine . If you are experiencing low yields (typically <40%) or difficulty crystallizing the ester hydrochloride, you are likely encountering the


-branching steric effect .

Unlike alanine or leucine, D-allo-isoleucine possesses a bulky sec-butyl group attached directly to the


-carbon. This creates significant steric hindrance that shields the carbonyl carbon from nucleophilic attack by the alcohol. Furthermore, the specific stereochemistry of the allo form (2R, 3R) places the 

-methyl group in a position that can exacerbate steric clash during the formation of the tetrahedral intermediate.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers of this molecule.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start START: Define Failure Mode LowYield Issue: Low Yield / Incomplete Conversion Start->LowYield Impurity Issue: Impure Product / Wrong Optical Rotation Start->Impurity Physical Issue: Product is Oil / Won't Crystallize Start->Physical CheckTLC Check TLC/NMR: Is SM remaining? LowYield->CheckTLC CheckNMR Check H-NMR: Split peaks/shoulders? Impurity->CheckNMR Hygroscopic Diagnosis: Hygroscopic Salt. Action: Dry Ether Trituration. Physical->Hygroscopic Gum/Syrup FreeBase Diagnosis: Free Base Oil. Action: Re-acidify with HCl(g). Physical->FreeBase Oily liquid StericBlock Diagnosis: Steric Hindrance. Action: Increase Time, NOT Temp. CheckTLC->StericBlock Yes, SM present WaterIn Diagnosis: Water Contamination. Action: Dry Solvents/Gas. CheckTLC->WaterIn No, hydrolysis occurred Epimerization Diagnosis: Epimerization (D-allo -> D-iso). Action: Lower Reaction Temp. CheckNMR->Epimerization Doublets observed SideReact Diagnosis: N-Alkylation. Action: Reduce excess alkyl halide. CheckNMR->SideReact N-methyl peaks

Figure 1: Diagnostic logic flow for isolating the root cause of esterification failure.

Part 2: The Optimized Protocol (Thionyl Chloride Method)

The standard Brenner & Huber method (


) often fails for D-allo-isoleucine because researchers treat it like Glycine or Phenylalanine. The protocol below is modified to account for slow kinetics  and epimerization risks .
The Protocol

Reagents: D-allo-Isoleucine (1.0 eq), Thionyl Chloride (


, 2.5 eq), Anhydrous Methanol (or Ethanol).
StepActionTechnical Rationale (The "Why")
1 Chill Alcohol: Place anhydrous alcohol in a round-bottom flask under

and cool to -10°C (Salt/Ice bath).
Critical Control Point: Exotherm control. Adding

to alcohol is violently exothermic. High heat at

degrades the solvent and reagents.
2 Activation: Add

dropwise over 20 mins. Maintain temp < 0°C.
Generates anhydrous HCl in situ and scavenges water (forming

).
3 Addition: Add solid D-allo-isoleucine in one portion.The amino acid will not dissolve immediately. It requires protonation to break the zwitterionic lattice.
4 Controlled Ramp: Allow to warm to Room Temp (RT) over 1 hour.Steric Check: Unlike Glycine, D-allo-Ile will likely not be fully dissolved yet.
5 Reflux: Heat to reflux (65°C for MeOH) for 24–48 hours .Modification: Standard amino acids take 4-12 hours. D-allo-Ile requires extended time due to the

-branch blocking the trajectory of the alcohol nucleophile.
6 Monitoring: Check via TLC (System:

4:1:1).
Look for the disappearance of the SM spot (lower Rf). Ninhydrin stain required.[1]
7 Workup: Evaporate solvent in vacuo. Re-dissolve in MeOH and evaporate again (

).
Removes residual

and HCl gas.
8 Crystallization: Dissolve residue in min. volume cold MeOH; add

until turbid. Store at -20°C.
Forces the hydrochloride salt to precipitate while leaving impurities in the mother liquor.
Self-Validating the System
  • Validation 1 (Mass Balance): If the crude mass > 110% of theoretical, you have trapped solvent/HCl. Dry further.

  • Validation 2 (Solubility): The product should be fully soluble in water but insoluble in ether. If it dissolves in ether, you have the free base (incomplete protonation) or N-alkylated side product.

Part 3: Troubleshooting & FAQs

Q1: Why is my yield stuck at ~50% despite refluxing?

Answer: You are likely hitting the equilibrium limit . Esterification is an equilibrium reaction (


). In standard protocols, 

consumes the initial water, but the reaction itself produces 1 equivalent of water.
  • Solution: Use the "Double Activation" Method .

    • Run the reaction for 24 hours.

    • Evaporate to dryness (removing the water produced).

    • Re-dissolve in fresh anhydrous alcohol and add 0.5 eq of fresh

      
      .
      
    • Reflux for another 12 hours. This "resets" the equilibrium by removing the water byproduct.[2]

Q2: I see a second set of peaks in the NMR (doublets). Is it racemized?

Answer: Likely, yes. D-allo-isoleucine is prone to epimerization at the


-carbon .
  • Mechanism: Prolonged heating in acidic media can facilitate enolization. If the

    
    -proton is abstracted and re-added from the opposite face, D-allo (2R, 3R) becomes D-isoleucine (2S, 3R).
    
  • Correction:

    • Reduce reflux temperature (switch from EtOH to MeOH if possible).

    • Strictly avoid any basic workup. Do not use bicarbonate washes on the ester salt; this rapidly racemizes the ester. Isolate only as the HCl salt.

Q3: My product is a sticky yellow oil, not a white solid.

Answer: This is a common physical issue, not necessarily a chemical one. Amino acid ester hydrochlorides are extremely hygroscopic .

  • Fix:

    • Evaporate the oil with toluene (

      
      ) to azeotrope off trace water.
      
    • Triturate (grind) the oil under anhydrous diethyl ether or MTBE.

    • The mechanical action under non-solvent usually triggers crystallization.

Part 4: Advanced Workflow Visualization

The following diagram maps the critical control points where the reaction most often fails for this specific substrate.

ReactionWorkflow Reagents Reagents: D-allo-Ile + Alcohol Activation Activation: SOCl2 addition (-10°C) Reagents->Activation Anhydrous conditions Heating Reaction Phase: Reflux (24-48h) Activation->Heating Slow ramp to RT EquilibriumCheck CCP: Equilibrium Check (Is water stopping conversion?) Heating->EquilibriumCheck EquilibriumCheck->Heating Conversion < 50% (Strip solvent, add fresh SOCl2) Workup Workup: Evaporation & Trituration EquilibriumCheck->Workup Conversion > 95% Final Final Product: D-allo-Ile Ester HCl Workup->Final Crystallize from MeOH/Ether

Figure 2: Optimized workflow with the "Double Activation" loop for stubborn equilibrium limits.

References

  • Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115. 
    
    • Core authority for the thionyl chloride/methanol method.
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 2). John Wiley & Sons. The definitive text on amino acid properties, specifically detailing the solubility and steric issues of isoleucine isomers.
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

    • Provides specific troubleshooting for racemization during esterific
  • D'Souza, A. A., et al. (2020).

Sources

Technical Support Center: Purification of D-allo-isoleucine Methyl Ester HCl by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of D-allo-isoleucine methyl ester hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. As a derivative of a non-proteinogenic amino acid, the purity of D-allo-isoleucine methyl ester HCl is paramount for its successful application in peptide synthesis and as a pharmaceutical intermediate.[1][2]

Recrystallization is a powerful technique for purification, leveraging differences in solubility to separate the desired compound from impurities. However, its success is highly dependent on carefully controlled conditions. This guide provides in-depth troubleshooting advice and protocols to help you overcome common challenges and achieve high-purity crystals.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format. The causality behind each problem is explained, followed by a logical, step-by-step solution.

Problem 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens for two main reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of your compound. For L-isoleucine methyl ester HCl, the melting point is around 98-100°C.[2]

  • The concentration of impurities is so high that it significantly depresses the melting point of the mixture, turning the solid into a liquid at the crystallization temperature.[3][4]

An oil is simply a supercooled liquid, and it is undesirable because it tends to trap impurities as it solidifies, defeating the purpose of recrystallization.

Step-by-Step Solution:

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely dissolves back into the solution.

  • Dilute the Solution: Add a small amount (1-5% of the total volume) of additional hot solvent. This lowers the saturation point and can prevent premature separation.[3]

  • Reduce the Cooling Rate: A slower cooling rate provides more time for ordered crystal lattice formation instead of amorphous oil separation. Let the solution cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[4]

  • Change the Solvent System: If oiling out persists, your solvent's boiling point may be too high. Consider using a lower-boiling point solvent or a mixed-solvent system where you can induce crystallization at a lower temperature.

Problem 2: No crystals are forming, even after the solution has cooled completely.

Answer:

Causality: The failure of crystals to appear is usually due to one of two issues:

  • Excess Solvent: Too much solvent was used, and the solution is not supersaturated enough for crystals to form, even when cold. This is the most common reason for crystallization failure.[4]

  • Lack of Nucleation Sites: A supersaturated solution can be kinetically stable. Crystal growth requires an initial "seed" or nucleation site to begin.[3]

Step-by-Step Solution:

  • Induce Nucleation (Method A - Scratching): Use a clean glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

  • Induce Nucleation (Method B - Seeding): If you have a small amount of the crude solid, add a tiny crystal ("seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[3]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the flask to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool again. Repeat until crystals form upon cooling.[4]

  • Drastic Cooling: As a last resort, place the flask in a dry ice/acetone bath. This can sometimes force precipitation, though the resulting crystals may be very small and less pure.

Problem 3: The solid "crashed out" as a fine powder immediately after cooling. Is this okay?

Answer:

Causality: Rapid precipitation, or "crashing out," occurs when the solution is too highly concentrated or is cooled too quickly. While you have recovered your solid, this process is non-selective and tends to trap impurities within the rapidly forming crystal lattice, resulting in a lower-purity product.[3] An ideal crystallization involves slow, steady crystal growth over 15-30 minutes.

Step-by-Step Solution:

  • Re-dissolve the Solid: Place the flask back on the heat source and heat until the solid fully redissolves.

  • Add More Solvent: Add a small excess of hot solvent (e.g., 2-5% of the total volume) to slightly decrease the supersaturation level.[3]

  • Control the Cooling: Ensure the flask cools slowly and without disturbance. Do not place it directly on a cold benchtop; use an insulating material like a cork ring or paper towels. Do not agitate the flask during the initial cooling period.[5]

Problem 4: My final yield is very low.

Answer:

Causality: A low recovery can be attributed to several factors:

  • Using an excessive amount of solvent: This keeps a significant portion of your product dissolved in the mother liquor, even when cold.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper.

  • Washing with too much or warm solvent: The purified crystals can be redissolved during the final washing step.

Step-by-Step Solution:

  • Optimize Solvent Volume: In your next attempt, be meticulous about using the absolute minimum amount of hot solvent required to dissolve the crude solid.

  • Ensure Complete Cooling: Before filtering, cool the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of your compound.

  • Recover a Second Crop: Do not discard the filtrate (mother liquor). Transfer it to a separate flask, reduce the volume by heating or rotary evaporation, and cool it again. This will yield a "second crop" of crystals, which may be slightly less pure but can significantly increase your overall yield.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving your product.[5]

Experimental Protocols & Data

Solvent Selection for Amino Acid Ester Hydrochlorides

Choosing the right solvent is the most critical step in recrystallization. For polar, salt-like compounds such as D-allo-isoleucine methyl ester HCl, polar solvents are the best starting point.[6] The ideal solvent should dissolve the compound sparingly at room temperature but completely upon heating.

Solvent SystemSuitability & RationaleCommon Application
Methanol / Diethyl Ether Excellent. Methanol is a "good" solvent that dissolves the polar salt. Diethyl ether acts as a non-polar "anti-solvent" to induce crystallization upon addition.[7]Dissolve in minimal hot methanol, add ether dropwise until cloudy, re-clarify with a drop of methanol, then cool slowly.
Ethanol / Water Good. A highly polar system. The compound is often soluble in hot alcohol-water mixtures but less so when cold. The ratio needs careful optimization.[7]Can be effective but risks hydrolysis of the ester if heated for prolonged periods.
Isopropanol Good. A single-solvent system that often provides a good solubility gradient between hot and cold.A good first choice for a single-solvent attempt.
Acetonitrile Fair. A polar aprotic solvent that can sometimes yield high-quality crystals for polar molecules.[8]Worth testing if alcohol-based systems fail or cause oiling out.
DOT Diagram: Standard Recrystallization Workflow

The following diagram illustrates the ideal workflow for a successful recrystallization.

Recrystallization_Workflow A Start: Crude Solid B Add Minimum Volume of Hot Solvent A->B C Dissolve Solid (Heat Gently) B->C D Hot Filtration (If Insoluble Impurities Exist) C->D Optional E Slow Cooling (To Room Temp) D->E F Induce Crystallization (If Needed) E->F G Cool in Ice Bath F->G H Collect Crystals (Vacuum Filtration) G->H I Wash with Minimal Ice-Cold Solvent H->I J Dry Crystals (Under Vacuum) I->J K End: Pure Crystals J->K

Caption: Ideal workflow for purification by recrystallization.

DOT Diagram: Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common recrystallization problems.

Troubleshooting_Tree Start Solution Cooled Q1 Crystals Formed? Start->Q1 A1 Solid is Oily Q1->A1 Yes, but... A2 Solid is Fine Powder (Crashed Out) Q1->A2 Yes, but... A3 Good Crystals Q1->A3 Yes, good quality B1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal Q1->B1 No S1 Re-heat, Add More Solvent, Cool Slower A1->S1 A2->S1 Q2 Crystals Formed? B1->Q2 Q2->A3 Yes B2 Reduce Solvent Volume: Boil off excess solvent and re-cool Q2->B2 No B2->Q1 Retry

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What makes D-allo-isoleucine methyl ester HCl prone to being hygroscopic, and how do I manage it? A: As a hydrochloride salt of an amino acid ester, the molecule has highly polar and ionic groups that readily attract and absorb water from the atmosphere.[9][10] This hygroscopicity can make the compound difficult to handle, appear oily, and interfere with crystallization. To manage this, always use thoroughly dried glassware and anhydrous solvents. After filtration, dry the final crystals under a high vacuum for several hours to remove any residual water.[11]

Q2: Can I reuse the filtrate (mother liquor)? A: Absolutely. The mother liquor contains a significant amount of your dissolved product. As mentioned in the troubleshooting section, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals. This is a standard practice to improve overall yield. Be aware that the second crop may be less pure than the first.

Q3: How pure does my crude material need to be for recrystallization to work? A: Recrystallization works best when the desired compound makes up the vast majority of the solid (typically >80-90%). If your crude material is very impure or contains impurities with similar solubility characteristics, recrystallization may be ineffective. In such cases, a preliminary purification by column chromatography or a silica plug filtration may be necessary before attempting recrystallization.[12]

Q4: My compound is a hydrochloride salt. Do I need to worry about pH? A: For the recrystallization of the salt itself, you do not need to adjust the pH. The compound should remain protonated. However, be aware that using basic solvents or introducing basic impurities could neutralize the hydrochloride, converting it to the free amine. The free amine has drastically different solubility properties (it is much less polar) and will not crystallize under the same conditions.[6][13]

References

  • ChemBK. (n.d.). D-ALL-ISOLEUCINE-METHYL ESTER HCL - Physico-chemical Properties. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • PubChem. (n.d.). Isoleucine methyl ester hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • MySkinRecipes. (n.d.). L-Isoleucine methyl ester hydrochloride. Retrieved from [Link]

  • SciELO. (2008). Article. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. Retrieved from [Link]

  • Google Patents. (2003). Method for producing amino acid ester hydrochloride.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • ResearchGate. (2021). The right solvent for dipeptide recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Solubilization of D-allo-Isoleucine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with D-allo-isoleucine containing peptides. It addresses the unique physicochemical challenges posed by this non-canonical,


-branched amino acid.

Current Status: Operational Topic: Solvent Systems & Troubleshooting for Sparingly Soluble Peptides Target Analyte: Peptides containing D-allo-Isoleucine (D-allo-Ile)[1]

Core Technical Briefing

The "Triple Threat" of D-allo-Isoleucine D-allo-isoleucine presents a unique solubility challenge due to three converging factors:

  • Extreme Hydrophobicity: Like L-isoleucine, it has a hydrocarbon side chain that repels water.[1]

  • 
    -Branching:  The bulk at the 
    
    
    
    -carbon creates steric hindrance, often forcing the peptide backbone into extended conformations (
    
    
    -sheets) that stack and precipitate.[1]
  • Stereochemical Disruption: The D-configuration at the

    
    -carbon, combined with the specific stereochemistry at the 
    
    
    
    -carbon (2R, 3S), prevents the formation of standard
    
    
    -helices.[1] Instead, these residues often drive the formation of "amyloid-like" steric zippers that are resistant to standard solvents.[1]

Troubleshooting Guide (Q&A Format)

Category A: Synthesis & Cleavage (The "Crude" Phase)

Q: My resin swelled poorly during the coupling of D-allo-Ile, and the coupling efficiency was low. What solvent system should I use? A: Standard DMF (Dimethylformamide) is often insufficient for


-branched D-amino acids due to on-resin aggregation.[1]
  • The Fix: Switch to NMP (N-methyl-2-pyrrolidone) for all coupling steps involving D-allo-Ile. NMP is more polar and better at solvating swollen resin matrices.[1]

  • Advanced Protocol: If aggregation persists (indicated by resin clumping), use a chaotropic solvent system : 0.4 M LiCl in DMAc (Dimethylacetamide).[1] Lithium ions disrupt the intermolecular hydrogen bonds responsible for

    
    -sheet formation during synthesis.[1]
    

Q: After cleavage from the resin, my peptide precipitated immediately in the ether/TFA mixture and won't redissolve in water/acetonitrile. How do I recover it? A: This is a classic "crashing" event.[1] D-allo-Ile peptides often form gel-like aggregates upon exposure to ether.[1]

  • The Protocol:

    • Centrifuge and decant the ether.[1]

    • Do not attempt to add water immediately.[1]

    • Dissolve the pellet in a minimal volume of neat TFA (Trifluoroacetic acid) or HFIP (Hexafluoroisopropanol) . These are strong structure-breaking solvents.[1]

    • Once dissolved, slowly dilute with your HPLC mobile phase A (usually 0.1% TFA in water).[1] If it precipitates again, you must move to the "Hard-to-Dissolve" purification protocol (see below).[1]

Category B: Purification & Analysis (HPLC/LC-MS)

Q: I cannot inject my sample onto the HPLC because it precipitates in the sample loop or clogs the column. What is the correct injection solvent? A: Never inject a hydrophobic D-allo-Ile peptide dissolved solely in the starting mobile phase (e.g., 5% ACN).[1]

  • The "Stepwise" Injection System:

    • Dissolve the peptide in 100% DMSO or 50% Acetic Acid at a high concentration (e.g., 10 mg/mL).

    • Dilute this stock 1:10 with the starting mobile phase immediately before injection.

    • Critical Check: If the solution turns cloudy upon dilution, you must use a chaotropic mobile phase .[1] Add 10-20% Isopropanol (IPA) or TFE (Trifluoroethanol) to Mobile Phase B.[1] This maintains solubility as the organic gradient increases.

Q: My peaks are broad and tailing significantly. Is this an impurity or a solubility issue? A: With D-allo-Ile peptides, broad peaks often indicate on-column aggregation or slow conformational exchange.[1]

  • The Fix: Operate the column at elevated temperature (50°C - 60°C) .

    • Reasoning: Heat provides the kinetic energy to disrupt weak hydrophobic interactions and Van der Waals forces favored by the D-allo-Ile side chains, sharpening the peak.

Category C: Biological Assays (The "Biocompatible" Phase)

Q: I need to use this peptide in a cell-based assay, but it crashes out when I dilute the DMSO stock into the culture media. A: This is the "dilution shock" phenomenon.

  • The "Pulse" Protocol:

    • Start with your peptide in 100% DMSO.[1]

    • Do not add media directly to the DMSO stock.[1]

    • Instead, add PBS (pH 7.4) dropwise to the DMSO stock while vortexing/sonicating.

    • Why? This allows you to catch the "cloud point" early. If it clouds at 50% DMSO, you cannot use it in cells without a carrier.[1]

    • Carrier Option: If precipitation is unavoidable, encapsulate the peptide using 0.1% Tween-20 or Cyclodextrin in the assay buffer to sequester the hydrophobic D-allo-Ile side chains.[1]

Visualized Protocols

Diagram 1: Solubility Decision Tree

Use this flowchart to select the correct solvent based on your peptide's behavior.

SolubilityTree Start Start: Dry Peptide Powder CheckCharge Check Net Charge (pH 7) Start->CheckCharge Positive Positive Charge (Basic) CheckCharge->Positive Arg/Lys rich Negative Negative Charge (Acidic) CheckCharge->Negative Asp/Glu rich Neutral Neutral / Hydrophobic CheckCharge->Neutral D-allo-Ile rich AcidSolvent 10% Acetic Acid or 0.1% TFA Positive->AcidSolvent BaseSolvent 0.1% NH4OH (Ammonium Hydroxide) Negative->BaseSolvent OrgSolvent Organic Solvent Required Neutral->OrgSolvent TryDMSO Try 100% DMSO OrgSolvent->TryDMSO SolubleDMSO Soluble? Dilute with Buffer TryDMSO->SolubleDMSO Yes InsolubleDMSO Insoluble? Aggregates Formed TryDMSO->InsolubleDMSO No HFIP Use HFIP or TFE (Structure Breakers) InsolubleDMSO->HFIP Dissolve Aggregates Evap Evaporate & Reconstitute in DMSO HFIP->Evap

Caption: Decision matrix for solubilizing D-allo-Ile peptides. Note the critical path for "Neutral/Hydrophobic" sequences requiring HFIP treatment.

Diagram 2: The "Stepwise" Solubilization Workflow

Follow this order of operations to maximize solubility while minimizing biological toxicity.

Workflow Step1 1. Disaggregation Step2 2. Primary Solubilization Step1->Step2 Detail1 Solvent: HFIP or TFE Action: Break Beta-Sheets Result: Monomeric Film Step1->Detail1 Step3 3. Conditioning Step2->Step3 Detail2 Solvent: 100% DMSO Action: Dissolve Film Conc: 10-20 mg/mL Step2->Detail2 Step4 4. Final Dilution Step3->Step4 Detail3 Add: Sonication (30s) Temp: Warm to 40°C Check: Optical Clarity Step3->Detail3 Detail4 Add: Buffer/Media Method: Dropwise Final Conc: <1% DMSO Step4->Detail4

Caption: Workflow for handling high-hydrophobicity peptides. The "Disaggregation" step is crucial for D-allo-Ile sequences.

Quantitative Solvent Data

Table 1: Solvent Efficacy for


-Branched Hydrophobic Peptides 
Solvent SystemPolarityStructure Breaking PowerBiological CompatibilityRecommended Use Case
Water / PBS HighNone (Promotes Aggregation)HighOnly for charged/short peptides.[1]
DMSO ModerateModerateModerate (Toxic >1%)General stock solution preparation.[1]
HFIP LowVery High (Alpha-helix inducer)Low (Must evaporate)Dissolving stubborn aggregates/gels.[1]
6M Guanidine HCl HighHigh (Chaotrope)LowPurification only (HPLC prep).[1]
LiCl (5%) in DMAc ModerateHigh (H-bond disruptor)LowPeptide Synthesis (SPPS) .

References

  • Bachem. (2021). Peptide Solubility Guidelines. Retrieved from 2

  • LifeTein. (n.d.).[1] How to Dissolve Amyloid Beta Peptide (Aggregation Prone Sequences). Retrieved from 3

  • Thermo Fisher Scientific. (n.d.).[1] Peptide Solubility Guidelines and Hydrophobic Amino Acid Tables. Retrieved from 4

  • Biotage. (2023).[1][5][6] How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent (NMP vs DMF). Retrieved from 5

  • BenchChem. (2025).[1][7] A Comparative Analysis of Boc-L-isoleucine and Boc-L-allo-isoleucine in Peptide Synthesis. Retrieved from 7

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Separation of Isoleucine Stereoisomers on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isoleucine's Four Stereoisomers

Isoleucine, an essential amino acid, is unique among the proteinogenic amino acids for possessing two chiral centers. This results in the existence of four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). The accurate separation and quantification of these stereoisomers are critical in fields ranging from pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and toxicity, to nutritional science and metabolomics.[1]

The primary analytical challenge lies in their structural similarity. While diastereomers (e.g., L-isoleucine and L-allo-isoleucine) have different physical properties and can be separated on standard achiral stationary phases, enantiomers (e.g., L-isoleucine and D-isoleucine) are perfect mirror images and behave identically in an achiral environment. Consequently, a standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC) column cannot resolve all four stereoisomers without methodological adaptations.

This guide provides a comparative analysis of two robust HPLC-based strategies utilizing C18 columns for the separation of isoleucine stereoisomers, offering detailed protocols and expert insights to guide your experimental design.

Pillar 1: Direct Diastereomer Separation on C18 Columns

The most straightforward application of a C18 column is the separation of the diastereomeric pairs of isoleucine. This approach leverages the subtle differences in hydrophobicity between the isoleucine/allo-isoleucine pairs.

Mechanism of Separation

The separation on a C18 column is governed by hydrophobic interactions between the analyte and the stationary phase. L-isoleucine and L-allo-isoleucine, being diastereomers, have a different three-dimensional arrangement of their atoms. This leads to slight differences in their overall polarity and how they interact with the C18 alkyl chains, resulting in different retention times. A study on the separation of underivatized amino acids demonstrated that baseline separation of leucine and isoleucine could be achieved on a C18 column by carefully controlling the mobile phase pH.[2] It is important to note that under these achiral conditions, the corresponding enantiomers (L-isoleucine and D-isoleucine; L-allo-isoleucine and D-allo-isoleucine) will co-elute.

Experimental Protocol: Diastereomer Separation

This protocol is designed for the separation of the diastereomeric pairs.

  • Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Phosphate Buffer, pH adjusted to 7.4.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with 100% Solvent A for the first 10 minutes.

    • Linearly increase to 50% Solvent B over the next 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C (Ambient).[2]

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.[2]

Expected Results & Data

The following table presents typical elution behavior for the diastereomers. Note that the exact retention times can vary based on the specific C18 column and HPLC system used.

CompoundExpected Retention Time (min)
L-allo-Isoleucine / D-allo-Isoleucine~6.2
L-Isoleucine / D-Isoleucine~6.7[2]

Expert Insight: The choice of a neutral pH (7.4) is crucial as it ensures the amino acids are in their zwitterionic form, promoting consistent interaction with the stationary phase and enabling separation based on subtle hydrophobicity differences.[2] This method is ideal for applications where the primary goal is to quantify allo-isoleucine as an impurity in isoleucine samples, without the need for full chiral resolution.

Pillar 2: Complete Stereoisomer Resolution via Pre-Column Derivatization

To resolve all four stereoisomers on a C18 column, an indirect chiral separation approach is required. This involves reacting the isoleucine stereoisomers with a chiral derivatizing agent to form diastereomeric derivatives. These newly formed diastereomers possess distinct physicochemical properties and can be readily separated by standard RP-HPLC.[1][3]

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used and highly effective chiral derivatizing agent for this purpose.[4][5][6]

Workflow for Complete Stereoisomer Separation

The following diagram illustrates the workflow from sample preparation to analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Isoleucine Stereoisomer Mixture B Add Marfey's Reagent (FDAA) & Buffer (pH ~9) A->B Step 1 C Incubate (e.g., 1 hr at 40°C) B->C Step 2 D Quench Reaction (e.g., with HCl) C->D Step 3 E Inject Derivatized Sample D->E Step 4 F C18 Column Separation E->F Step 5 G UV Detection at 340 nm F->G Step 6 H Data Analysis: Resolved Diastereomeric Peaks G->H

Caption: Workflow for chiral separation via pre-column derivatization.

Mechanism of Separation with Marfey's Reagent

When the four isoleucine stereoisomers react with the L-enantiomer of Marfey's reagent (L-FDAA), four distinct diastereomers are formed: L-FDAA-L-Ile, L-FDAA-D-Ile, L-FDAA-L-aIle, and L-FDAA-D-aIle. The chiral center on the FDAA molecule provides a fixed reference point. The resulting diastereomers have different shapes, polarities, and hydrophobicities, allowing for their separation on a C18 column.[4][6] The dinitrophenyl group also acts as a strong chromophore, significantly enhancing UV detection sensitivity at 340 nm.[5]

Experimental Protocol: Derivatization and HPLC Analysis

This protocol is a comprehensive procedure for the separation of all four isoleucine stereoisomers.

Part A: Derivatization Protocol

  • Sample Preparation: Prepare a 100 µM solution of the isoleucine stereoisomer mixture in water.

  • Reaction Setup: To 20 µL of the sample, add 10 µL of 0.5 M triethylamine (TEA) buffer.

  • Add Reagent: Add 40 µL of 20 mM Marfey's reagent (dissolved in acetone).[5]

  • Incubation: Incubate the mixture at 37°C for 90-120 minutes to ensure complete derivatization.[5]

  • Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl.[5]

  • Dilution: Dilute the final mixture to 200 µL with 20% acetonitrile/0.1% formic acid for injection.[5]

Part B: HPLC Analysis Protocol

  • Column: Agilent Zorbax Extend-C18 (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start with a gradient of 5% Solvent B.

    • Linearly increase to 50% Solvent B over 25 minutes.[4]

  • Flow Rate: 0.35 mL/min.[4]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 340 nm.[4][5]

Expected Results & Data

The derivatization creates diastereomers with differing hydrophobicities, leading to a predictable elution order on a C18 column. Generally, the D-amino acid derivatives elute before their corresponding L-amino acid derivatives.

Compound (FDAA Derivative)Expected Elution Order
D-allo-Isoleucine1
L-allo-Isoleucine2
D-Isoleucine3
L-Isoleucine4

Trustworthiness & Self-Validation: The success of this method hinges on complete derivatization. It is crucial to use a significant excess of Marfey's reagent to drive the reaction to completion.[5] The consistent elution order (D before L for a given diastereomer) serves as an internal validation for peak identification when analyzing samples of unknown composition.

Comparison of Methodologies

FeatureMethod 1: Direct Diastereomer SeparationMethod 2: Pre-Column Derivatization
Analytes Separated Diastereomers only (Ile vs. aIle)All four stereoisomers
Method Complexity Low (simple gradient)High (requires derivatization step)
Run Time ~25 minutes[2]~30 minutes (plus derivatization time)[4]
Sensitivity Lower (native UV absorbance)High (strong chromophore from reagent)
Key Advantage Simplicity and speed for diastereomer analysisComplete chiral resolution on standard equipment
Key Disadvantage Cannot resolve enantiomersMore labor-intensive, potential for side reactions

Conclusion and Recommendations

The choice between direct and indirect methods for separating isoleucine stereoisomers on a C18 column depends entirely on the analytical objective.

  • For quality control applications focused solely on quantifying the diastereomeric purity (i.e., the amount of allo-isoleucine in an isoleucine sample), the direct separation method is efficient, rapid, and requires no complex sample preparation.

  • For research and development, stereochemical assignment in natural products, or any application requiring the resolution and quantification of all four stereoisomers, the pre-column derivatization method with Marfey's reagent is the authoritative approach.[3][4][6] It offers excellent resolution and high sensitivity, making it the gold standard for complete chiral analysis on ubiquitous C18 columns.

By understanding the principles behind each method and meticulously following the provided protocols, researchers can confidently and accurately determine the stereoisomeric composition of isoleucine in their samples.

References

  • Title: Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent | ACS Omega Source: ACS Publications URL: [Link]

  • Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers Source: PMC (PubMed Central) URL: [Link]

  • Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent Source: J-Stage URL: [Link]

  • Title: A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues Source: ResearchGate URL: [Link]

  • Title: Derivatization of enantiomeric amino acids using (A) OPA/NAC 3) and (B)... Source: ResearchGate URL: [Link]

  • Title: Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides Source: ResearchGate URL: [Link]

  • Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent Source: PubMed URL: [Link]

  • Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... Source: PMC (PubMed Central) URL: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for D-Allo-Isoleucine Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling D-ALL-ISOLEUCINE-METHYL ESTER HCL Format: Technical Operational Guide Author Persona: Senior Application Scientist

Executive Summary & Chemical Context

D-Allo-Isoleucine Methyl Ester Hydrochloride (CAS: 118878-53-8 / Analogous to 18598-74-8) is a non-proteinogenic amino acid derivative primarily utilized as a chiral building block in peptidomimetic drug discovery.[1]

While often categorized generically as an "irritant," this compound presents specific handling challenges that standard safety data sheets (SDS) frequently understate. As a hydrochloride salt, it is significantly hygroscopic .[2] Exposure to ambient moisture does not merely degrade the reagent (hydrolysis of the ester); it alters the physical state from a free-flowing powder to a sticky, clumping solid, drastically increasing the risk of spillage and aerosolization during manipulation.

This guide moves beyond basic compliance, outlining a self-validating safety protocol designed to maintain both operator safety and reagent integrity.

Risk Assessment & Hazard Identification

Effective PPE selection relies on understanding the specific failure modes of the chemical interaction.

Hazard CategorySpecific Risk MechanismOperational Implication
Inhalation Fine crystalline dust; HCl salt nature implies potential for acidic irritation of mucous membranes.Critical: Engineering controls (Fume Hood) take precedence over masking.
Skin Contact Desiccant effect (hygroscopic) + Acidic hydrolysis on damp skin = Contact Dermatitis.Standard latex gloves are insufficient due to micropores; Nitrile is required.
Reactivity Hydrolysis releases Methanol and Hydrochloric Acid upon contact with water/humidity.Avoid water baths; use dry heating blocks if warming is required.
Personal Protective Equipment (PPE) Matrix

Rationale: The following specifications are selected to create a barrier against both the solid particulate and the organic solvents (e.g., Dichloromethane, Methanol) commonly used to solubilize this reagent.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Double-Gloving recommended) Thickness: Minimum 0.11 mm (4 mil). Why: Latex is permeable to many organic solvents used with this ester. Double gloving allows the outer layer to be stripped immediately if contaminated by the sticky hygroscopic solid.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 / EN 166. Why: Safety glasses with side shields are inadequate if the fine powder becomes airborne or if the solution splashes. The HCl salt is corrosive to corneal tissue.
Respiratory Fume Hood (Primary) Flow Rate: Face velocity 0.3–0.5 m/s. Secondary: N95/P100 respirator only if weighing outside a hood (Strongly Discouraged).
Body Lab Coat (Cotton/Poly Blend) Feature: Snap closures (not buttons) for quick removal. High neck coverage to prevent dust settling on the collarbone area.
Operational Protocol: The "Dry-Chain" Workflow

Scientific Integrity Note: The integrity of this protocol relies on minimizing atmospheric exposure.[3] The "Dry-Chain" method ensures the reagent remains free-flowing and the operator remains unexposed.

Phase 1: Pre-Handling & Engineering Controls
  • Environment: Verify Fume Hood certification. Clear the sash path.

  • Humidity Check: If lab humidity >50%, consider using a glove bag or purging the headspace with Argon/Nitrogen immediately after opening.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Amino acid esters are prone to static charge, causing "particle jump" which leads to invisible contamination of the balance area.

Phase 2: Active Handling (Weighing & Solubilization)
  • Donning: Put on inner gloves

    
     Lab coat 
    
    
    
    Outer gloves
    
    
    Goggles.
  • Aliquot Strategy:

    • Do not insert spatulas directly into the stock bottle if possible.

    • Tap-pour the approximate amount into a pre-tared weighing boat.

    • Why? Spatulas introduce moisture and friction-static.

  • Solubilization:

    • Add solvent (e.g., DCM, MeOH) to the solid, not solid to solvent, to prevent "puffing" of the powder.

    • Caution: Dissolution of HCl salts can be slightly exothermic.

Phase 3: Decontamination & Doffing
  • Immediate Clean: Wipe the balance area with a tissue dampened with Ethanol . Water will cause residual dust to become sticky and acidic; Ethanol solubilizes and removes it cleanly.

  • Waste: Dispose of wipes in solid hazardous waste (contaminated).

  • Doffing: Remove outer gloves inside the hood before touching common lab surfaces (door handles, notebooks).

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of the "Dry-Chain" process, emphasizing the critical decision points for safety.

SafeHandling Storage Storage (-20°C, Desiccated) Equilibration Warm to Room Temp (Sealed) Storage->Equilibration Prevent Condensation PPE_Check PPE Donning (Nitrile + Goggles) Equilibration->PPE_Check Hood_Ops Fume Hood Weighing PPE_Check->Hood_Ops Anti-static Gun Solubilization Solubilization (Add Solvent to Solid) Hood_Ops->Solubilization Avoid Dust Waste Disposal (Halogenated Waste) Hood_Ops->Waste Spill Cleanup (Ethanol) Solubilization->Waste Rinse & Segregate

Caption: Figure 1. The "Dry-Chain" workflow for hygroscopic amino acid salts. Note the equilibration step to prevent condensation-induced hydrolysis.

Disposal & Environmental Compliance

Disposal protocols must account for both the biological nature (amino acid) and the chemical nature (HCl salt/organic modification).

  • Solid Waste: Excess powder or contaminated weighing boats must be bagged and tagged as "Solid Organic Waste - Irritant."

  • Liquid Waste:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Organic Waste .
      
    • If dissolved in Methanol/Ethanol

      
      Non-Halogenated Organic Waste .
      
  • Prohibited: Do NOT flush down the drain. While amino acids are biological, the methyl ester and HCl modifications render this a regulated chemical waste.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes.[4][5] The HCl component causes immediate stinging; do not rub.

  • Spill (Solid): Do not sweep dry (creates dust). Cover with a paper towel dampened with Ethanol, then scoop up.

  • Spill (Solution): Absorb with vermiculite or spill pads.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122046, L-Isoleucine methyl ester hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.